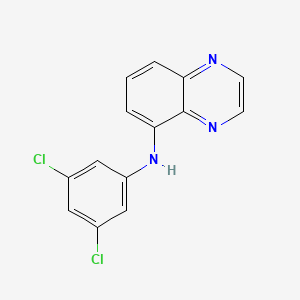![molecular formula C16H26N2O2 B5018041 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanamine](/img/structure/B5018041.png)
1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanamine, also known as methoxyphenamine, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive drug that has been used for its stimulant effects. Methoxyphenamine has been studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
作用機序
Methoxyphenamine works by increasing the levels of dopamine and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which allows them to remain in the synapse for a longer period of time. This results in increased stimulation of the postsynaptic neuron, which can improve attention and alertness.
Biochemical and Physiological Effects:
Methoxyphenamine has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to increased alertness and energy. It also increases the release of glucose from the liver, which can provide additional energy to the body. Methoxyphenamine has been shown to have a high affinity for the dopamine transporter, which suggests that it may have a high potential for abuse.
実験室実験の利点と制限
Methoxyphenamine has a number of advantages for lab experiments. It is relatively easy to synthesize and can be purified using standard chromatography techniques. It is also a potent stimulant that can be used to study the effects of increased dopamine and norepinephrine levels in the brain. However, 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanaminemine has a high potential for abuse and can be dangerous if not used properly. Researchers should use caution when handling this compound and should take appropriate safety measures to minimize the risk of exposure.
将来の方向性
There are a number of future directions for research on 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanaminemine. One area of interest is the potential use of this compound as a treatment for depression. Methoxyphenamine has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are often depleted in individuals with depression. Another area of interest is the development of safer and more effective stimulants for the treatment of ADHD. Methoxyphenamine has shown promise in this area, but more research is needed to determine its safety and efficacy. Finally, researchers may be interested in studying the potential long-term effects of 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanaminemine use, particularly with regard to its potential for abuse and addiction.
合成法
Methoxyphenamine can be synthesized using a variety of methods. One of the most commonly used methods is the reductive amination of 4-methoxyphenylacetone with 4-morpholineethanamine. This reaction is typically carried out using sodium cyanoborohydride as a reducing agent in the presence of an acid catalyst. The resulting product is then purified using chromatography techniques.
科学的研究の応用
Methoxyphenamine has been studied for its potential therapeutic applications in the treatment of ADHD and narcolepsy. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in attention and alertness. Methoxyphenamine has also been studied for its potential as a cognitive enhancer and as a treatment for depression.
特性
IUPAC Name |
1-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-14(13-15-3-5-16(19-2)6-4-15)17-7-8-18-9-11-20-12-10-18/h3-6,14,17H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAUUIFCGIRSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5017960.png)
![1-(3-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5017967.png)
![7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5017969.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017975.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylnorvalinate](/img/structure/B5017994.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5018001.png)
![4-[4-(4-fluorophenoxy)-2-buten-1-yl]morpholine](/img/structure/B5018007.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5018012.png)


![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]benzamide](/img/structure/B5018044.png)

![2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5018059.png)